

CAS number 84902-24-9 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-3-methylbenzaldehyde** (CAS 84902-24-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Amino-3-methylbenzaldehyde (CAS No. 84902-24-9) is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.^[1] Its unique molecular architecture, featuring an aldehyde, a primary amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse range of chemical transformations. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems.^{[1][2]} This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, spectroscopic characterization, synthesis methodologies, and critical applications.

Part 1: Physicochemical and Structural Characterization

The utility of **2-Amino-3-methylbenzaldehyde** stems from its distinct structural features. The ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding and enables its participation as a bidentate ligand or precursor in cyclization reactions. The adjacent methyl group provides steric influence, which can be leveraged to control regioselectivity in subsequent reactions and enhance the stability of derivatives.^[1]

Table 1: Core Properties and Identifiers of **2-Amino-3-methylbenzaldehyde**

Property	Value	Source(s)
CAS Number	84902-24-9	[1][3][4][5][6]
Molecular Formula	C ₈ H ₉ NO	[1][3][4][5]
Molecular Weight	135.16 g/mol	[1][3][4][5]
IUPAC Name	2-amino-3-methylbenzaldehyde	[1][3][6]
Synonyms	Benzaldehyde, 2-amino-3-methyl-	[5][6]
SMILES	CC1=C(C(=CC=C1)C=O)N	[1][3]
InChI Key	ONXVKRQZYPIRQJ-UHFFFAOYSA-N	[1][3]
Predicted Boiling Point	265.3 ± 28.0 °C	[5]
Predicted Density	1.129 ± 0.06 g/cm ³	[5]

Part 2: Spectroscopic Analysis for Structural Verification

Confirming the identity and purity of **2-Amino-3-methylbenzaldehyde** is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A singlet for the methyl group (-CH₃) will be observed in the upfield region, typically around δ

2.0-2.5 ppm. The amino group ($-\text{NH}_2$) protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

- ^{13}C NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for the aldehyde carbonyl carbon downfield (δ 190-200 ppm). Aromatic carbons will resonate between δ 110-150 ppm, and the methyl carbon will appear upfield around δ 15-25 ppm.

Experimental Protocol: ^1H NMR Spectrum Acquisition

This protocol outlines a standard procedure for sample preparation and analysis, ensuring reproducible and high-quality data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Amino-3-methylbenzaldehyde**.
 - Dissolve the sample in \sim 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum using a pulse angle of 90 degrees.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

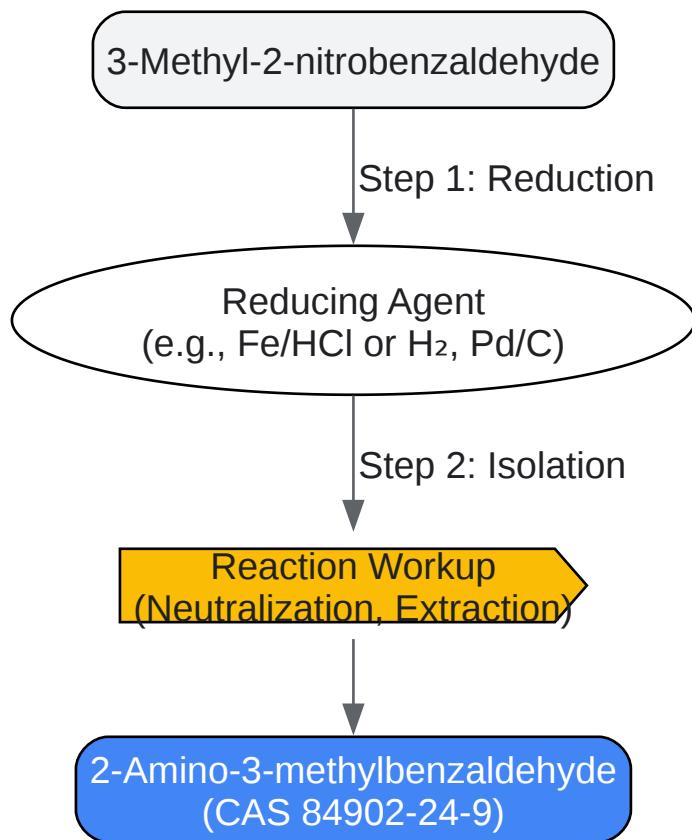
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative ratio of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **2-Amino-3-methylbenzaldehyde** will be characterized by the following absorption bands:

- N-H Stretch: Two distinct peaks in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine (-NH_2).
- C-H Stretch (Aromatic): Signals typically appear just above 3000 cm^{-1} .
- C=O Stretch (Aldehyde): A strong, sharp absorption band around $1660\text{-}1700\text{ cm}^{-1}$. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower frequency.
- C=C Stretch (Aromatic): Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern. For **2-Amino-3-methylbenzaldehyde**, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 135$, corresponding to the molecular weight. Key fragmentation pathways would involve the loss of the aldehyde proton ($\text{M}-1$) or the entire formyl group ($\text{M}-29$), providing further structural confirmation.

Part 3: Strategic Synthesis Methodologies

The synthesis of **2-Amino-3-methylbenzaldehyde** can be approached through both classical and modern synthetic routes, each with distinct advantages.

Classical Synthesis: Reduction of a Nitro Precursor

A common and reliable method begins with a commercially available nitro-substituted benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary amine without affecting the aldehyde functionality.[1]

[Click to download full resolution via product page](#)

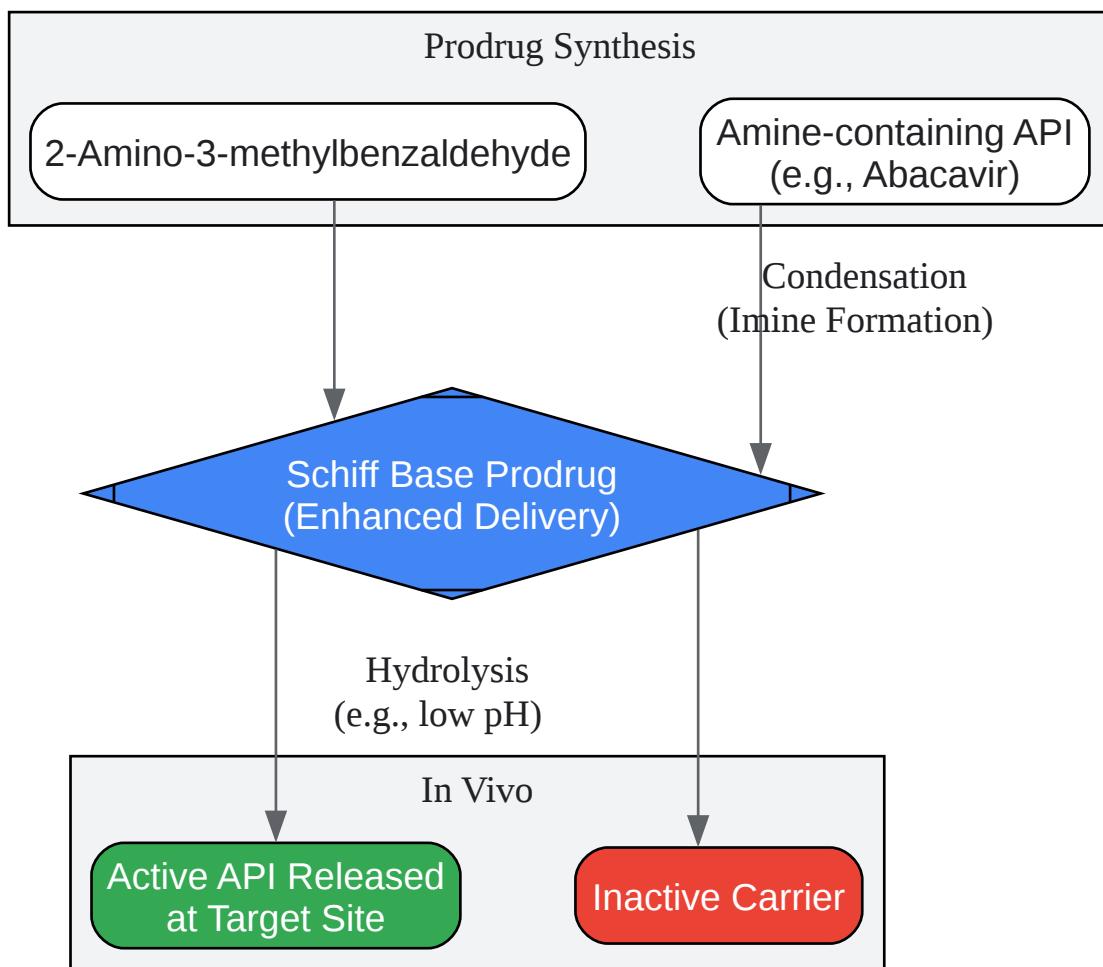
Caption: Classical synthesis workflow for **2-Amino-3-methylbenzaldehyde**.

Experimental Protocol: Synthesis via Nitro Reduction

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

- Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require external cooling to maintain control.
- Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature and filter to remove the iron salts.
 - Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) until the pH is basic.
 - Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **2-Amino-3-methylbenzaldehyde** using column chromatography on silica gel to obtain the final product with high purity.

Modern Synthetic Approaches


More advanced strategies offer improved efficiency and functional group tolerance. Boron-directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester onto the aromatic ring, which is subsequently converted to the amino group via amination or a Suzuki-Miyaura coupling reaction.^[1] These methods are particularly advantageous for creating complex derivatives with high precision.^[1]

Part 4: Applications in Drug Development and Synthesis

The true value of **2-Amino-3-methylbenzaldehyde** lies in its application as a versatile synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is central to its utility in constructing complex molecular frameworks.^[1]

Case Study: Antiviral Prodrug Synthesis

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Derivatives of **2-Amino-3-methylbenzaldehyde** have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse transcriptase.^[1] In this approach, a Schiff base is formed between the aldehyde and an amine-containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the target site to release the active drug.

[Click to download full resolution via product page](#)

Caption: Prodrug strategy using a Schiff base linkage.

Other Key Applications

- Asymmetric Synthesis: Chiral acetals derived from this compound have been used as auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric ratios in the synthesis of complex molecules like Amprenavir analogs.[1]
- Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic systems, which are common scaffolds in pharmaceuticals.
- Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate in the production of various colorants.[1]
- Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal properties, which are often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress in target organisms.[1]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2-Amino-3-methylbenzaldehyde** is essential for laboratory safety.

- Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] The signal word is "Warning".[3]
- Handling Precautions:
 - Always handle in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or polymerization.[5]

Conclusion

2-Amino-3-methylbenzaldehyde (CAS 84902-24-9) is more than a simple chemical intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-defined reactivity, particularly in the formation of Schiff bases, combined with accessible synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules. From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions, its contributions continue to expand, solidifying its role as a key player in the landscape of modern organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Amino-3-methylbenzaldehyde | 84902-24-9 [smolecule.com]
- 2. 2-Amino-6-methylbenzaldehyde | 99646-81-8 | Benchchem [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. americanelements.com [americanelements.com]
- 5. 84902-24-9 | CAS DataBase [chemicalbook.com]
- 6. 2-Amino-3-methylbenzaldehyde | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 84902-24-9 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3038281#cas-number-84902-24-9-characterization\]](https://www.benchchem.com/product/b3038281#cas-number-84902-24-9-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com